molecular formula C16H23N3O B6523136 1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one CAS No. 72338-84-2

1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one

Cat. No.: B6523136
CAS No.: 72338-84-2
M. Wt: 273.37 g/mol
InChI Key: UVZSXKGAQYPYRG-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with appropriate reagents to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium borohydride (NaBH4) for reduction steps .

Industrial Production Methods

Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in ethanol or THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. This action is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzylpiperidin-4-yl)-3-methylimidazolidin-2-one is unique due to its imidazolidinone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzylpiperidine derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-methylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-17-11-12-19(16(17)20)15-7-9-18(10-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZSXKGAQYPYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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